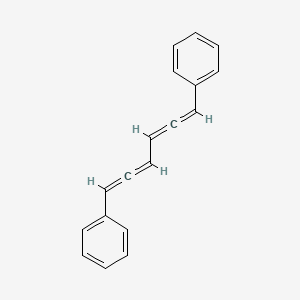
4-tert-Butyl-1-chloro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-1-chloro-2-methylbenzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-chloro-2-methylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting tert-butylbenzene can then be chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent. Finally, the methyl group can be introduced through a similar Friedel-Crafts alkylation process using methyl chloride (CH3Cl) and AlCl3 .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions
4-tert-Butyl-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine substituent can be replaced by nucleophiles in reactions such as the S_N1 and S_N2 mechanisms.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the tert-butyl group to other alkyl groups.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed
Nitration: 4-tert-Butyl-1-chloro-2-methyl-3-nitrobenzene.
Sulfonation: 4-tert-Butyl-1-chloro-2-methyl-3-sulfonic acid.
Halogenation: 4-tert-Butyl-1-chloro-2-methyl-3-bromobenzene.
科学研究应用
4-tert-Butyl-1-chloro-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
作用机制
The mechanism of action of 4-tert-Butyl-1-chloro-2-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1-Bromo-4-tert-butyl-2-methylbenzene: Similar structure but with a bromine substituent instead of chlorine.
4-tert-Butyl-3-iodoheptane: Similar tert-butyl group but different overall structure.
1-Bromo-4-sec-butyl-2-methylbenzene: Similar structure with a sec-butyl group instead of tert-butyl.
Uniqueness
4-tert-Butyl-1-chloro-2-methylbenzene is unique due to the combination of its substituents, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups allows for a diverse range of chemical reactions and makes it a valuable compound in organic synthesis .
属性
CAS 编号 |
61468-38-0 |
|---|---|
分子式 |
C11H15Cl |
分子量 |
182.69 g/mol |
IUPAC 名称 |
4-tert-butyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
InChI 键 |
HDZSNTILWXGPQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


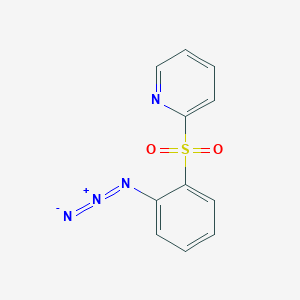
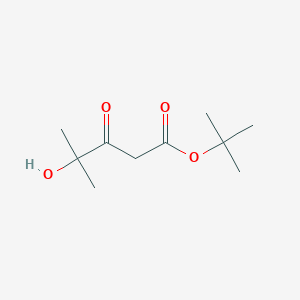
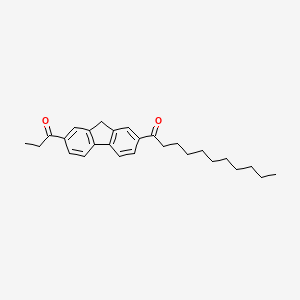
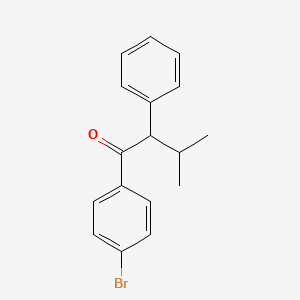
phosphanium thiocyanate](/img/structure/B14591053.png)
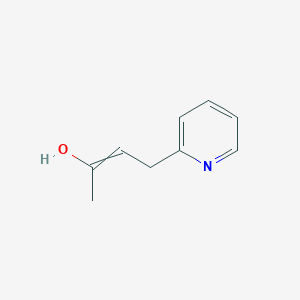
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
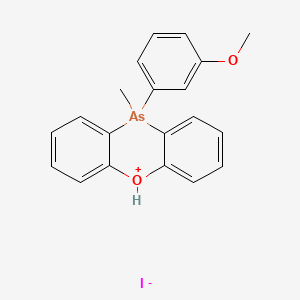
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
